molecular formula C9H9NO2 B13028152 3-Methyl-1H-indole-5,6-diol

3-Methyl-1H-indole-5,6-diol

Cat. No.: B13028152
M. Wt: 163.17 g/mol
InChI Key: ZUTZCXDHPIACCR-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-5,6-diol is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2), leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH_4) to convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO_4 in acidic or neutral conditions.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indoles.

Scientific Research Applications

3-Methyl-1H-indole-5,6-diol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    5,6-Dihydroxyindole: Shares similar hydroxylation but lacks the methyl group at the 3-position.

    3-Methylindole: Lacks the hydroxyl groups at the 5 and 6 positions.

    Indole-5,6-diol: Similar structure but without the methyl group at the 3-position.

Uniqueness: 3-Methyl-1H-indole-5,6-diol is unique due to the presence of both the methyl group and the hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-methyl-1H-indole-5,6-diol

InChI

InChI=1S/C9H9NO2/c1-5-4-10-7-3-9(12)8(11)2-6(5)7/h2-4,10-12H,1H3

InChI Key

ZUTZCXDHPIACCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)O)O

Origin of Product

United States

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